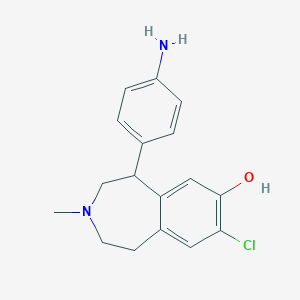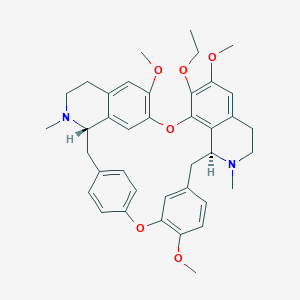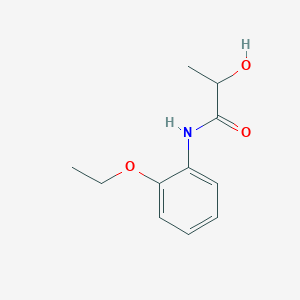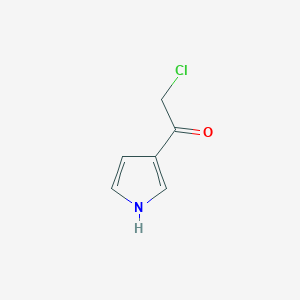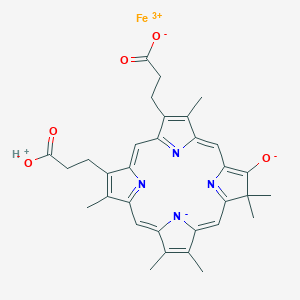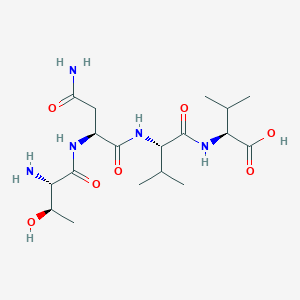
Eglin c (60-63)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eglin c (60-63) is a small protein molecule that is commonly used in scientific research due to its unique properties. It is a member of the serine protease inhibitor family and is known for its ability to inhibit trypsin, chymotrypsin, and elastase enzymes. Eglin c (60-63) has been extensively studied for its biochemical and physiological effects, as well as its potential applications in various fields of research.
Wirkmechanismus
Eglin c (Eglin c (60-63)) inhibits serine proteases by binding to their active sites. It does this by forming a stable complex with the protease, preventing substrate binding and catalysis. The inhibition is irreversible, as the complex cannot be dissociated by normal physiological conditions.
Biochemical and Physiological Effects:
Eglin c (Eglin c (60-63)) has been shown to have several biochemical and physiological effects. It has been demonstrated to have anti-inflammatory and anti-tumor properties. Additionally, it has been shown to inhibit platelet aggregation and thrombus formation. These effects are thought to be related to the inhibition of serine proteases involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Eglin c (Eglin c (60-63)) in lab experiments is its high specificity for serine proteases. This allows for precise investigation of the activity and function of these enzymes. Additionally, Eglin c (Eglin c (60-63)) is stable and easy to purify, making it a convenient tool for researchers.
One limitation of using Eglin c (Eglin c (60-63)) is its irreversible inhibition of serine proteases. This can make it difficult to investigate the effects of protease activity on downstream processes. Additionally, Eglin c (Eglin c (60-63)) may not be suitable for studying proteases that are not inhibited by the protein.
Zukünftige Richtungen
There are several future directions for research involving Eglin c (Eglin c (60-63)). One potential area of investigation is the development of novel protease inhibitors based on the structure of Eglin c (Eglin c (60-63)). Another direction is the investigation of the anti-inflammatory and anti-tumor properties of Eglin c (Eglin c (60-63)) in vivo. Additionally, the use of Eglin c (Eglin c (60-63)) in drug discovery research may lead to the development of new therapies for various diseases.
Synthesemethoden
Eglin c (Eglin c (60-63)) can be synthesized using recombinant DNA technology. The gene encoding for Eglin c (Eglin c (60-63)) can be cloned and expressed in a host organism such as E. coli. The protein can then be purified using various chromatography techniques, such as ion exchange chromatography and size exclusion chromatography.
Wissenschaftliche Forschungsanwendungen
Eglin c (Eglin c (60-63)) has numerous applications in scientific research. It is commonly used as a tool to study the activity and specificity of serine proteases. It can also be used to investigate the structure and function of protease inhibitors. Additionally, Eglin c (Eglin c (60-63)) has been used in drug discovery research, as it can serve as a lead compound for the development of new protease inhibitors.
Eigenschaften
CAS-Nummer |
122299-14-3 |
|---|---|
Molekularformel |
C18H33N5O7 |
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H33N5O7/c1-7(2)13(17(28)23-14(8(3)4)18(29)30)22-15(26)10(6-11(19)25)21-16(27)12(20)9(5)24/h7-10,12-14,24H,6,20H2,1-5H3,(H2,19,25)(H,21,27)(H,22,26)(H,23,28)(H,29,30)/t9-,10+,12+,13+,14+/m1/s1 |
InChI-Schlüssel |
KAMOTFUFDACEHJ-ZZEGJQGJSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N)O |
SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N |
Andere CAS-Nummern |
122299-14-3 |
Sequenz |
TNVV |
Synonyme |
eglin c (60-63) Thr-Asn-Val-Val-OH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



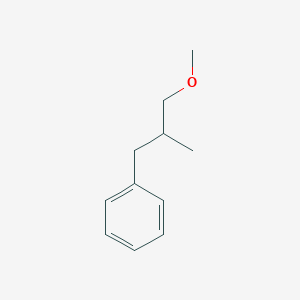
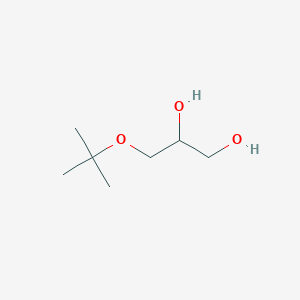
![2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane](/img/structure/B54641.png)
![3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54642.png)
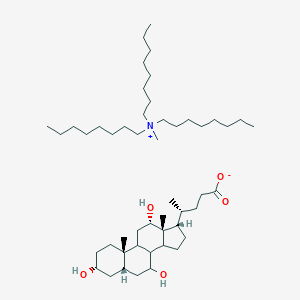
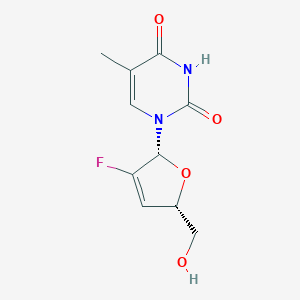
![4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine](/img/structure/B54649.png)
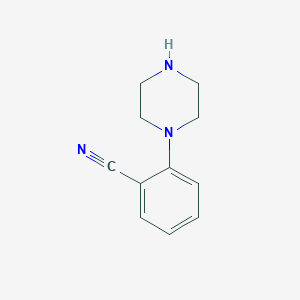
![7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B54655.png)
